molecular formula C11H14N2O3 B14833157 4-Cyclopropoxy-6-methoxy-N-methylnicotinamide

4-Cyclopropoxy-6-methoxy-N-methylnicotinamide

Katalognummer: B14833157
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: HYOBUOKTDJYYAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-6-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H14N2O3. It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 4-position and a methoxy group at the 6-position on the nicotinamide ring. This compound is primarily used in research settings and has various applications in chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-methoxy-N-methylnicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid or its derivatives.

    Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced at the 4-position using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Methoxy Group Introduction: The methoxy group is introduced at the 6-position using methanol and a suitable catalyst.

    N-Methylation: The final step involves the N-methylation of the amide group using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-6-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-6-methoxy-N-methylnicotinamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-6-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide: Similar structure but with an isopropoxy group instead of a methoxy group.

    N-Methoxy-N-methylnicotinamide: Lacks the cyclopropoxy group but has similar functional groups.

Uniqueness

4-Cyclopropoxy-6-methoxy-N-methylnicotinamide is unique due to the presence of both cyclopropoxy and methoxy groups on the nicotinamide ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

4-cyclopropyloxy-6-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-11(14)8-6-13-10(15-2)5-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI-Schlüssel

HYOBUOKTDJYYAN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CN=C(C=C1OC2CC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.